
3-Cyano-4-methylpyridine
Overview
Description
3-Cyano-4-methylpyridine (CAS 5444-01-9) is a pyridine derivative with a molecular formula of C₇H₆N₂ and a molecular weight of 118.14 g/mol . It features a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 4-position on the pyridine ring. This compound is a versatile intermediate in pharmaceutical synthesis, particularly for anticancer agents (e.g., azaindenoisoquinoline topoisomerase inhibitors) and heterocyclic systems like isoquinolines and copyrines . Key physical properties include a melting point of 114–118°C and a purity range of 97–98% in commercial grades . Its synthesis often involves chlorination and hydrolysis of precursors like 3-cyano-2,6-dichloro-4-methylpyridine, achieving yields up to 93% .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Cyano-4-methylpyridine serves as an important building block in organic synthesis. Its utility arises from its ability to participate in various chemical reactions, particularly in the formation of pyridine derivatives.
- Reactions : It can undergo nucleophilic substitutions and cyclization reactions, making it valuable for synthesizing more complex molecules. For example, it has been utilized in the synthesis of various heterocycles and can act as a precursor for the development of pharmaceuticals and agrochemicals .
Pharmaceutical Applications
The compound has shown potential in medicinal chemistry, primarily due to its structural characteristics that allow for the modification of biological activity.
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, certain alkylated forms have demonstrated effectiveness against influenza viruses in vitro .
- Neurological Research : Compounds derived from this compound have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Material Science
In materials science, this compound is being explored for its role in developing advanced materials.
- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance. These polymers may find applications in coatings and composites .
Analytical Chemistry
The compound is also employed in analytical chemistry as a reagent or standard.
- Chromatography : It is used in high-performance liquid chromatography (HPLC) for separating complex mixtures due to its ability to interact with various analytes .
- Spectroscopy : Its unique spectral properties make it suitable for use in spectroscopic methods for the identification and quantification of other compounds .
Case Study 1: Antiviral Research
A study published in The Journal of Organic Chemistry detailed the synthesis of various this compound derivatives and their evaluation against influenza virus strains. The results indicated that certain modifications significantly enhanced antiviral activity compared to the parent compound .
Case Study 2: Polymer Development
Research conducted at a leading university focused on synthesizing novel polymers using this compound as a monomer. The resulting materials exhibited superior thermal and mechanical properties, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of 3-Cyano-4-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 3-cyano-4-methylpyridine are influenced by its substituents. Below is a comparative analysis with structurally related pyridine derivatives:
Table 1: Structural Comparison
Compound | Molecular Formula | Substituents | Key Functional Groups |
---|---|---|---|
This compound | C₇H₆N₂ | 3-CN, 4-CH₃ | Cyano, Methyl |
3-Chloro-4-methylpyridine | C₆H₆ClN | 3-Cl, 4-CH₃ | Chloro, Methyl |
2-Amino-4-(substituted phenyl)pyridine | Varies | 2-NH₂, 4-aryl | Amino, Aryl |
4-Cyanomethylphenyl trifluoromethanesulfonate | C₉H₆F₃NO₃S | 4-CH₂CN, triflate | Cyano, Triflate |
- Cyano vs. Chloro Groups: The cyano group (-CN) in this compound is a strong electron-withdrawing group, enhancing the pyridine ring's electrophilicity compared to 3-chloro-4-methylpyridine. This makes this compound more reactive in nucleophilic substitutions and cyclization reactions .
- Methyl vs. Aryl Groups: Methyl substituents (e.g., in this compound) reduce steric hindrance compared to bulky aryl groups (e.g., in 2-amino-4-(substituted phenyl)pyridine), facilitating easier functionalization .
Physicochemical Properties
Table 2: Physical Properties
Compound | Melting Point (°C) | Solubility | Molecular Weight (g/mol) |
---|---|---|---|
This compound | 114–118 | Moderate in polar solvents | 118.14 |
3-Chloro-4-methylpyridine | Not reported | Low in water | 127.57 |
2-Amino-4-(substituted phenyl)pyridine | 268–287 | Low in organic solvents | 466–545 |
4-Cyanomethylphenyl trifluoromethanesulfonate | Not reported | High in aprotic solvents | 265.21 |
- Melting Points: this compound has a lower melting point than 2-amino-4-(substituted phenyl)pyridine derivatives (268–287°C), likely due to reduced intermolecular hydrogen bonding and crystallinity .
- Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar 3-chloro-4-methylpyridine .
Biological Activity
3-Cyano-4-methylpyridine (C7H6N2) is a heterocyclic compound that has garnered interest in various fields of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyano group and a methyl group. This structure is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study synthesized various derivatives and evaluated their efficacy against several bacterial strains. The findings indicated that some derivatives displayed potent antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative A | E. coli | 32 µg/mL |
Derivative B | S. aureus | 16 µg/mL |
Derivative C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. A recent study focused on synthesizing novel derivatives containing sulfonamide moieties, which were tested for their antitumorigenesis effects against breast cancer cells. The results demonstrated that these derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells.
Case Study: Antitumor Activity
- Study Title : Synthesis and Antitumorigenesis Effect of Novel 2-amino-3-cyano Pyridine Derivatives
- Authors : Zailaee Rasha A., Zailaie Samar A., et al.
- Findings : The synthesized compounds exhibited IC50 values ranging from 10 to 30 µM against MCF-7 breast cancer cells, indicating effective cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been linked to the structural features of the compound.
- Antioxidant Properties : Certain derivatives have shown potential as antioxidants, which may contribute to their overall therapeutic effects.
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to consider the toxicity profile of this compound. Preliminary studies indicate low toxicity levels; however, further investigations are necessary to fully understand its safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-cyano-4-methylpyridine, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound can be synthesized via halogen substitution (e.g., bromine-to-cyano conversion in 4-methyl-3-bromopyridine) or dechlorination of 3-cyano-4-methyl-2,6-dichloropyridine, achieving up to 93% yield . Key variables include solvent polarity, temperature (e.g., reflux in acetonitrile), and catalyst selection. Reproducibility requires strict control of stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves methyl and cyano group positions (e.g., δ ~2.5 ppm for methyl protons). Infrared (IR) spectroscopy confirms the nitrile stretch (~2220 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass (C₇H₆N₂, 118.13 g/mol) .
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer : Classified as a toxic compound (Category III), it requires storage in airtight containers under inert gas (N₂/Ar) at 2–8°C. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Waste must be neutralized via hydrolysis (1M NaOH) before disposal .
Advanced Research Questions
Q. How can this compound be utilized in synthesizing heterocyclic systems like naphthyridines or isoquinolines?
- Methodological Answer : Reacting this compound with acetonitrile derivatives under Pd-catalyzed cross-coupling forms 1-amino-3,4-dimethyl-2,7-naphthyridine. Substituent tuning (e.g., ethyl or benzyl groups) at the 4-position modifies ring electronic properties. Mechanistic studies suggest nitrile participation in cyclization via Ritter-type reactions .
Q. What strategies resolve contradictions in yield data between synthetic routes (e.g., 93% vs. lower yields in alternative methods)?
- Methodological Answer : Analyze side-product formation via LC-MS or GC-MS. For example, incomplete dechlorination in dichloropyridine precursors may reduce purity. Optimize reaction time and catalyst loading (e.g., Pd(PPh₃)₄ vs. CuI) to suppress byproducts .
Q. How can computational methods predict reactivity and regioselectivity in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For electrophilic substitution, the methyl group directs reactivity to the 2- and 6-positions, while the cyano group deactivates the ring. Solvent effects (PCM models) refine predictions .
Q. What experimental designs validate the biological relevance of this compound-derived compounds?
Properties
IUPAC Name |
4-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPHZHNODDMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281046 | |
Record name | 3-Cyano-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5444-01-9 | |
Record name | 4-Methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5444-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 19882 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5444-01-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyano-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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